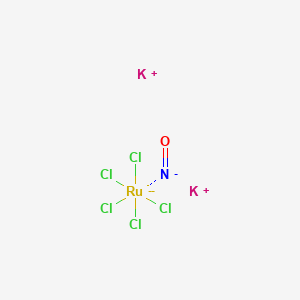
dipotassium;nitroxyl anion;pentachlororuthenium(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipotassium;nitroxyl anion;pentachlororuthenium(2-) is a coordination compound with the molecular formula Cl5K2NORu-
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium;nitroxyl anion;pentachlororuthenium(2-) typically involves the reaction of ruthenium trichloride with potassium nitrite in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
RuCl3+2KNO2+3HCl→K2[RuCl5(NO)]+2H2O
The product is then purified through recrystallization from water, yielding crystalline dipotassium;nitroxyl anion;pentachlororuthenium(2-) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Dipotassium;nitroxyl anion;pentachlororuthenium(2-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states, often involving the nitroxyl anion.
Substitution: Ligand substitution reactions can occur, where the chloride or nitroxyl ligands are replaced by other ligands
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures and pressures .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state ruthenium complexes, while reduction can produce lower oxidation state species .
Scientific Research Applications
Dipotassium;nitroxyl anion;pentachlororuthenium(2-) has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: The compound has been studied for its potential biological activity, including its interaction with DNA and proteins.
Medicine: Ruthenium complexes, including this compound, are being explored for their potential as anticancer agents due to their ability to selectively target tumor cells.
Industry: It is used in the synthesis of heterobimetallic coordination polymers and other advanced materials
Mechanism of Action
The mechanism by which dipotassium;nitroxyl anion;pentachlororuthenium(2-) exerts its effects involves the interaction of the ruthenium center with various molecular targets. In biological systems, the compound can bind to DNA and proteins, disrupting their normal function. The nitroxyl anion plays a crucial role in these interactions, facilitating electron transfer and redox reactions .
Comparison with Similar Compounds
Similar Compounds
Potassium pentachloronitrosylruthenate(IV): Similar in structure but with ruthenium in a higher oxidation state.
Potassium bis(oxalato)platinate(II): Another coordination compound with different ligands and metal center.
Chromium potassium sulfate: A coordination compound with chromium as the central metal
Uniqueness
Dipotassium;nitroxyl anion;pentachlororuthenium(2-) is unique due to its specific combination of ligands and the presence of the nitroxyl anion. This gives it distinct redox properties and makes it particularly useful in catalytic and medicinal applications .
Properties
Molecular Formula |
Cl5K2NORu- |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
dipotassium;nitroxyl anion;pentachlororuthenium(2-) |
InChI |
InChI=1S/5ClH.2K.NO.Ru/c;;;;;;;1-2;/h5*1H;;;;/q;;;;;2*+1;-1;+3/p-5 |
InChI Key |
CPBBXEQEBCUXGZ-UHFFFAOYSA-I |
Canonical SMILES |
[N-]=O.Cl[Ru-2](Cl)(Cl)(Cl)Cl.[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


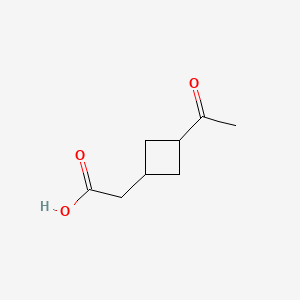

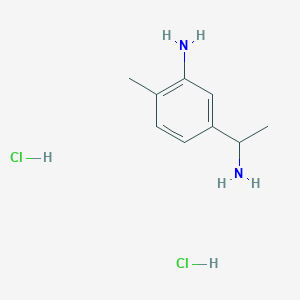
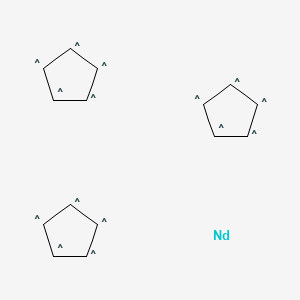
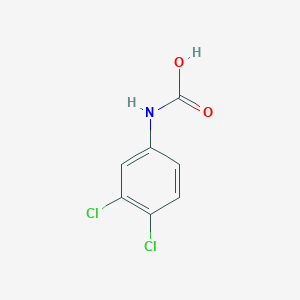
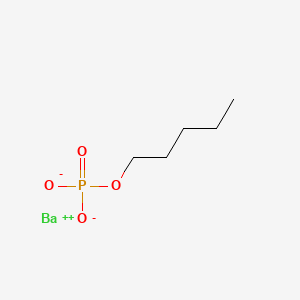
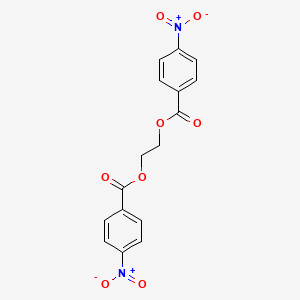

![[(3S,4R,5S,6R)-5-hydroxy-6-[4-hydroxy-3-[[5-[[4-hydroxy-7-[(2S,3R,4S,5R)-3-hydroxy-5-methoxy-6,6-dimethyl-4-(5-methyl-1H-pyrrole-2-carbonyl)oxyoxan-2-yl]oxy-8-methyl-2-oxochromen-3-yl]carbamoyl]-4-methyl-1H-pyrrole-3-carbonyl]amino]-8-methyl-2-oxochromen-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] 5-methyl-1H-pyrrole-2-carboxylate](/img/structure/B13833161.png)
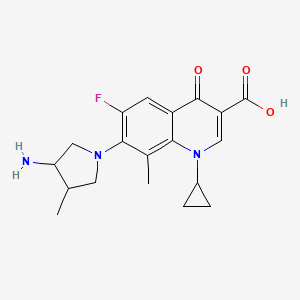
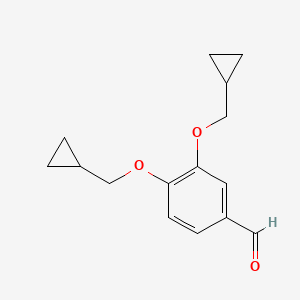

![sodium;[(2R,3S,4R,5R)-5-[6-[[(1S)-1,2-dicarboxyethyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13833174.png)
![(2R,10S,11R,17S,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene-11,17-diol](/img/structure/B13833179.png)
